molecular formula C16H13FN4O B5908295 N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5908295
M. Wt: 296.30 g/mol
InChI Key: VOLAROBIHGASFA-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as FBTA, is a chemical compound that has been synthesized for its potential use in scientific research applications. FBTA belongs to the family of triazole compounds and has been shown to have significant biochemical and physiological effects.

Mechanism of Action

N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor. By binding to the AMPA receptor, N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine increases the activity of the receptor, leading to an increase in synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to have significant biochemical and physiological effects. In animal studies, N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to improve cognitive function and memory. N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It has a high potency and selectivity for the AMPA receptor, making it a useful tool for studying the role of the AMPA receptor in learning and memory. However, N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for the study of N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine. One area of research is the development of more potent and selective AMPA receptor modulators based on the structure of N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine. Another area of research is the study of the potential therapeutic applications of N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine and its effects on the central nervous system.

Synthesis Methods

N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine can be synthesized through a multi-step process. The first step involves the synthesis of 2-fluorobenzyl alcohol, which is then reacted with benzaldehyde to form 2-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 4-amino-1,2,4-triazole to form N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine. The overall yield of this synthesis method is around 35%.

Scientific Research Applications

N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has been synthesized for its potential use in scientific research applications. It has been shown to have significant effects on the central nervous system, particularly in the areas of learning and memory. N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-1-[2-[(2-fluorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c17-15-7-3-1-6-14(15)10-22-16-8-4-2-5-13(16)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLAROBIHGASFA-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NN3C=NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/N3C=NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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